molecular formula C13H10N2O2 B2680850 5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde CAS No. 83490-13-5

5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde

Cat. No.: B2680850
CAS No.: 83490-13-5
M. Wt: 226.235
InChI Key: ZDCNWNJMCTVNCE-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde is a heterocyclic compound combining a benzimidazole core with a furaldehyde moiety. The benzimidazole ring is substituted with a methyl group at the 1-position, while the 2-furaldehyde group is attached at the 5-position of the benzimidazole. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

Synthesis of such benzimidazole derivatives typically involves condensation reactions. For example, analogous compounds like methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate are synthesized by reacting 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in the presence of Na₂S₂O₅ in DMF . Similar methods may apply to the target compound, with modifications to incorporate the furaldehyde substituent.

Properties

IUPAC Name

5-(1-methylbenzimidazol-2-yl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-15-11-5-3-2-4-10(11)14-13(15)12-7-6-9(8-16)17-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCNWNJMCTVNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(O3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde typically involves the condensation of 1-methyl-1H-benzimidazole with 2-furaldehyde. One common method is to react 1-methyl-1H-benzimidazole with 2-furaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furanmethanol.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Biological Activities

5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde exhibits significant biological properties, including:

  • Antimicrobial Activity : The compound has shown promising results against various pathogens, including bacteria and fungi. Its mechanism may involve the inhibition of specific enzymes or pathways critical for microbial growth .
  • Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation by targeting key biochemical pathways. Studies are ongoing to elucidate its precise mechanisms of action and to explore structural modifications that could enhance its efficacy against different cancer types.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as:

  • Antibacterial Agent : It has been studied for its effectiveness against antibiotic-resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound's low minimum inhibitory concentration (MIC) values suggest strong antibacterial activity .
  • Antifungal Agent : The compound has demonstrated activity against various fungal strains, indicating its potential use in treating fungal infections .

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Formation of New Heterocycles : The compound can be utilized to synthesize other heterocyclic compounds that may possess desirable pharmacological properties .
  • Functionalization Reactions : It can undergo functionalization to introduce different substituents, thereby modifying its biological activity and enhancing its therapeutic potential.

Material Science Applications

The unique properties of this compound also make it suitable for applications in material science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific functionalities, such as antimicrobial properties or enhanced thermal stability .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated the compound's effectiveness against MRSA with an MIC value significantly lower than that of conventional antibiotics, suggesting its potential as a new therapeutic agent .
  • Cancer Cell Proliferation Inhibition : Research indicated that derivatives of this compound could effectively inhibit the proliferation of cancer cells in vitro, leading to further investigations into its mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde involves its interaction with biological targets. The benzimidazole moiety can bind to DNA and proteins, affecting their function. This compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to cell death. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives with Varied Substituents

Key Examples :

  • USP Bendamustine-related compounds (–11): These include derivatives like 4-{5-[(2-Chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid (Related Compound D) and ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate (Related Compound I).
Compound Substituent(s) Molecular Weight Key Properties/Applications
Target Compound 2-Furaldehyde at benzimidazole 5-position ~283.3 (est.) Potential pharmaceutical/ catalytic uses
Bendamustine Compound D Chloroethylamino + butanoic acid chain 295.77 Antineoplastic agent impurity
Bendamustine Compound I Bis(chloroethyl)amino + ethyl butanoate 386.32 Alkylating agent derivative

Comparison :

  • Substituent Impact : The furaldehyde group in the target compound introduces π-conjugation and electrophilic aldehyde functionality, contrasting with the alkylating chloroethyl groups in Bendamustine derivatives. This difference suggests divergent reactivity: the target compound may engage in condensation or nucleophilic addition reactions, while Bendamustine analogs are designed for DNA cross-linking .
  • Molecular Weight : The target compound is lighter (~283 g/mol) compared to Bendamustine derivatives (295–680 g/mol), implying better bioavailability or solubility in organic solvents.
Furaldehyde-Containing Analogues

Key Examples :

  • 5-(Nitrophenyl)-2-furaldehyde oximes (): These compounds feature nitrophenyl groups instead of benzimidazole.
  • 5-(Hydroxymethyl)-2-furaldehyde (): A simpler furan derivative formed via carbohydrate dehydration.
Compound Substituent Sublimation ΔH (kJ/mol) Key Applications
Target Compound 1-Methyl-benzimidazol-2-yl Not reported Pharmaceutical synthesis
5-(Nitrophenyl)-2-furaldehyde oxime Nitrophenyl 98–105 (est.) Thermodynamic studies, radical chemistry
5-(Hydroxymethyl)-2-furaldehyde Hydroxymethyl Not reported Soil humification, food chemistry

Comparison :

  • Thermodynamic Stability : Nitrophenyl-substituted furaldehydes exhibit high sublimation enthalpies (98–105 kJ/mol), indicating strong intermolecular interactions in the crystalline state . The target compound’s benzimidazole ring may enhance thermal stability but reduce volatility compared to hydroxymethyl analogs.
  • Reactivity : The hydroxymethyl group in 5-(hydroxymethyl)-2-furaldehyde facilitates polymerization in soils , whereas the benzimidazole moiety in the target compound may favor hydrogen bonding or metal coordination.

Biological Activity

5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde is a heterocyclic compound that combines a benzimidazole moiety with a furan ring. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C12H10N2OC_{12}H_{10}N_2O, with a molecular weight of approximately 210.22 g/mol. The compound is synthesized through the condensation reaction between 1-methyl-1H-benzimidazole and 2-furaldehyde, typically under reflux conditions in an organic solvent.

Key Spectral Data

  • IR Absorption Bands : Characteristic bands include C=O stretching in the aldehyde group and NH stretching from the benzimidazole moiety.
  • NMR Spectroscopy : Provides insights into the chemical environment of protons in the compound.

The biological activity of this compound primarily involves its interaction with various biological targets. The benzimidazole component can bind to DNA and proteins, potentially affecting their function. Additionally, this compound may generate reactive oxygen species (ROS), inducing oxidative stress in cells and leading to cell death.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 20 µg/mL
Candida albicans< 15 µg/mL

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro against several cancer cell lines. Notably, it has demonstrated significant cytotoxicity against human breast cancer cell line MCF-7.

Cell Line IC50 (µg/mL)
MCF-7 (Breast Cancer)7.80 - 13.90

This range indicates that the compound has promising potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy .

Study on Antimicrobial Efficacy

A study conducted by Birajdar et al. synthesized several derivatives of benzimidazole, including this compound. The derivatives exhibited varying degrees of antimicrobial activity, with some showing enhanced activity compared to established antibiotics like ciprofloxacin and norfloxacin .

Anti-Angiogenic Activity

Research has also indicated that compounds similar to this compound may inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis. This property is crucial for cancer treatment as it can prevent tumor growth by limiting blood supply .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used for 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde, and how can reaction parameters be optimized for higher yield and purity?

  • Methodological Answer : Synthesis typically involves formylation and cyclization steps. For example, starting with methyl-substituted aniline derivatives, formylation using reagents like POCl₃/DMF (Vilsmeier-Haack conditions) introduces the aldehyde group. Cyclization is achieved under basic conditions (e.g., K₂CO₃ in DMAC) to form the benzimidazole ring. Optimization strategies include:

  • Temperature control : Maintaining 80–100°C during cyclization minimizes side reactions.
  • Catalyst stoichiometry : Excess K₂CO₃ (2–3 eq.) improves reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>95%). Yields up to 70% are reported under anhydrous conditions .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H NMR confirms the aldehyde proton (~9.8 ppm) and benzimidazole aromatic protons (7.5–8.3 ppm). ¹³C NMR identifies the aldehyde carbon (~180 ppm) and quaternary carbons.
  • IR spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and C=N stretches (~1600 cm⁻¹) are diagnostic.
  • Mass spectrometry : ESI-MS provides molecular ion peaks ([M+H]⁺ at m/z 241.2).
  • HPLC-UV : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%).
  • X-ray crystallography : SHELXL refines crystal structures, resolving hydrogen-bonding networks .

Advanced Research Questions

Q. How do electronic and steric effects of benzimidazole substituents influence bioactivity, and what computational methods validate structure-activity relationships (SAR)?

  • Methodological Answer :

  • Substituent effects : Methyl groups enhance lipophilicity, improving membrane permeability, while nitro groups increase electrophilicity for DNA interaction. SAR studies show that 5-nitro analogues exhibit 10-fold higher cytotoxicity (IC₅₀ = 2.1 µM) than methyl derivatives (IC₅₀ = 22 µM) in leukemia cell lines .
  • Computational validation :
  • DFT calculations : Predict electron density maps, identifying nucleophilic (benzimidazole N-atoms) and electrophilic (aldehyde carbon) sites.
  • Molecular docking : Simulate binding to Bcr-Abl tyrosine kinase (target in chronic myeloid leukemia). Methyl groups show hydrophobic interactions with Val256 and Phe382 residues .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Purity variability : Validate compounds via HPLC and elemental analysis.
  • Assay conditions : Standardize protocols (e.g., MTT assay incubation time: 48–72 hours; DMSO concentration ≤0.1%).
  • Cell line specificity : Compare activity across multiple lines (e.g., K562 vs. HL-60). Meta-analyses of IC₅₀ values under matched conditions reduce variability .

Q. What strategies address crystallization challenges, and how are hydrogen-bonding patterns analyzed?

  • Methodological Answer :

  • Crystallization : Slow evaporation from DMF/ethanol (1:3) at 4°C yields monoclinic crystals. Polymorphism is mitigated by seeding with pre-formed crystals.
  • Hydrogen-bond analysis :
  • Graph set theory : Classifies motifs (e.g., D(2) chains between aldehyde O and benzimidazole NH).
  • Hirshfeld surfaces : Quantify intermolecular contacts (e.g., O···H interactions account for 25% of surface area). SHELXL refines bond distances (e.g., O–H···N = 2.89 Å) .

Q. How do solvent polarity and catalysts impact nucleophilic substitution reactions in derivatives of this compound?

  • Methodological Answer :

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating substitutions. THF increases regioselectivity for para-substitution in aryl halide derivatives.
  • Catalysts : K₂CO₃ deprotonates intermediates, enhancing reaction rates. Kinetic studies (monitored via HPLC) show DMF increases rate constants by 3-fold compared to acetonitrile. Side products (e.g., di-substituted derivatives) are minimized with stoichiometric control .

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